molecular formula C12H11F2N B15169419 6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 646038-01-9

6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B15169419
CAS No.: 646038-01-9
M. Wt: 207.22 g/mol
InChI Key: TWINFZIHMCHXFO-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the carbazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated carbazole derivatives.

Scientific Research Applications

6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
  • 6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
  • Indole derivatives

Uniqueness

6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 6th and 8th positions enhances its stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

646038-01-9

Molecular Formula

C12H11F2N

Molecular Weight

207.22 g/mol

IUPAC Name

6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C12H11F2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h5-6,15H,1-4H2

InChI Key

TWINFZIHMCHXFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F

Origin of Product

United States

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